

Spectroscopic Analysis of 1-(4-Amino-3-chlorophenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Amino-3-chlorophenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-Amino-3-chlorophenyl)ethanone**, a key chemical intermediate in various research and development applications. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of a structurally related compound, 1-(4-chlorophenyl)ethanone, to offer valuable insights into the expected spectroscopic characteristics. Furthermore, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are detailed to guide researchers in acquiring data.

Spectroscopic Data Summary

While specific experimental data for **1-(4-Amino-3-chlorophenyl)ethanone** is not readily available in public spectral databases, the following tables summarize the spectroscopic data for the closely related compound, 1-(4-chlorophenyl)ethanone. This data serves as a valuable reference point for predicting the spectral features of the target compound.

Table 1: ¹H NMR Data of 1-(4-chlorophenyl)ethanone

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.90	Doublet	2H	Ar-H
7.45	Doublet	2H	Ar-H
2.59	Singlet	3H	-COCH ₃

Solvent: CDCl₃

Table 2: ¹³C NMR Data of 1-(4-chlorophenyl)ethanone

Chemical Shift (δ) ppm	Assignment
196.8	C=O
139.6	Ar-C
135.5	Ar-C
129.5	Ar-CH
128.9	Ar-CH
26.6	-CH ₃

Solvent: CDCl₃

Table 3: IR Absorption Data of 1-(4-chlorophenyl)ethanone

Wavenumber (cm ⁻¹)	Assignment
~1685	C=O stretch
~1589	C=C aromatic ring stretch
~1260	C-C stretch
~825	C-H bend (para-substituted)
~750	C-Cl stretch

Table 4: Mass Spectrometry Data of 1-(4-chlorophenyl)ethanone

m/z	Relative Intensity (%)	Assignment
154/156	33/11	$[M]^+$ / $[M+2]^+$ (presence of Cl)
139/141	100/33	$[M-CH_3]^+$
111	30	$[C_6H_4Cl]^+$
75	20	$[C_6H_3]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube.
- Instrumentation: Acquire 1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- 1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Apply a relaxation delay of 1-2 seconds between scans.
- ^{13}C NMR Acquisition:
 - Use a wider spectral width (typically 0-220 ppm).

- Employ proton decoupling to simplify the spectrum.
- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Solid):
 - KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, the spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

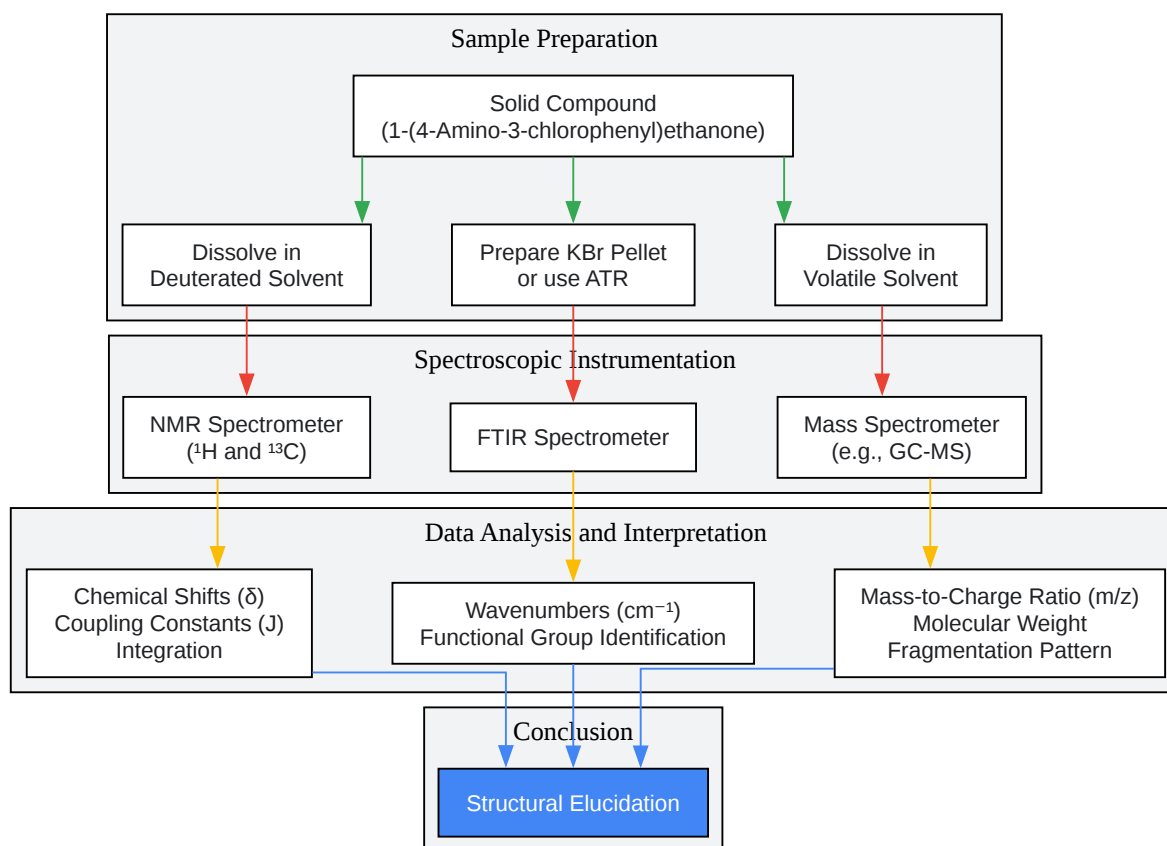
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion via a syringe pump can also be used.
- **Ionization:** Ionize the sample molecules. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and record their abundance.
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will result in M and M+2 peaks.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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